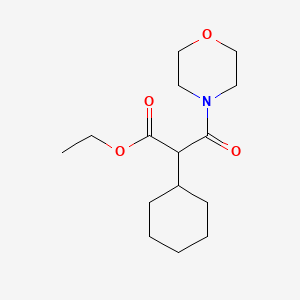
N-benzyl-N'-(4-isopropylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(4-isopropylphenyl)ethanediamide, also known as BIA 10-2474, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known for their ability to increase the levels of endocannabinoids in the body. BIA 10-2474 has been extensively studied for its role in treating various neurological disorders, such as chronic pain, anxiety, and depression.
Mechanism of Action
N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 increases the levels of endocannabinoids, which are known to have a wide range of physiological effects. This mechanism of action has been extensively studied and has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which are known to have anti-inflammatory and analgesic effects. N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has also been shown to have anxiolytic and antidepressant effects. Additionally, N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, making it easier to study its effects. Additionally, it has been extensively studied in animal models, making it easier to translate the results to human studies. However, one of the limitations is that it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474. One of the areas of research is the development of more potent and selective FAAH inhibitors. Additionally, there is a need for more studies to determine the long-term effects of N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474. Another area of research is the development of novel drug delivery systems to increase the bioavailability of N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474. Finally, there is a need for more studies to determine the safety and efficacy of N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 in human subjects.
Synthesis Methods
The synthesis of N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 involves several steps, including the reaction of 4-isopropylbenzylamine with 2-bromoethylbenzene, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treating the resulting amine with ethanediamide. This synthesis method has been optimized to produce high yields of pure N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474.
Scientific Research Applications
N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of endocannabinoids in the body, which are known to have a wide range of physiological effects. N-benzyl-N'-(4-isopropylphenyl)ethanediamide 10-2474 has been studied for its role in treating chronic pain, anxiety, and depression. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-8-10-16(11-9-15)20-18(22)17(21)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQGKMMTALFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)



![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
